

Methyl 4-amino-2-isopropoxybenzoate: A Versatile Scaffold for Pharmaceutical Innovation

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl 4-amino-2-isopropoxybenzoate, a substituted aniline derivative, has emerged as a valuable and versatile building block in modern pharmaceutical research and development. Its unique structural features, comprising a reactive primary amine, a readily modifiable ester group, and a lipophilic isopropoxy moiety, provide medicinal chemists with a powerful scaffold for the synthesis of a diverse array of therapeutic agents. This guide delves into the chemical properties, synthetic utility, and pharmaceutical applications of **Methyl 4-amino-2-isopropoxybenzoate**, offering a comprehensive resource for scientists engaged in drug discovery.

Physicochemical Properties and Spectroscopic Data

Methyl 4-amino-2-isopropoxybenzoate (CAS Number: 909563-22-0) is a solid at room temperature with a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol . The strategic placement of the amino, isopropoxy, and methyl ester groups on the benzene ring dictates its reactivity and potential for derivatization.







Property	Value
CAS Number	909563-22-0
Molecular Formula	C11H15NO3
Molecular Weight	209.24 g/mol
Appearance	Solid

Spectroscopic data for the parent compound and its derivatives are crucial for characterization. While specific data for a wide range of derivatives are not readily available in a single source, the following table provides expected ranges and key characteristics based on analogous structures.



Spectroscopic Data	Expected Characteristics
¹ H NMR	Aromatic protons typically appear in the range of 6.0-8.0 ppm. The isopropoxy group will show a characteristic septet for the CH proton around 4.5 ppm and a doublet for the two methyl groups around 1.3 ppm. The methyl ester protons will be a singlet around 3.8 ppm. The amine protons will appear as a broad singlet, the chemical shift of which can vary.
¹³ C NMR	Aromatic carbons will be observed between 100-160 ppm. The carbonyl carbon of the ester will be in the 165-170 ppm region. The carbons of the isopropoxy and methyl ester groups will appear in the aliphatic region of the spectrum.
IR Spectroscopy	Characteristic peaks include N-H stretching of the primary amine (around 3300-3500 cm ⁻¹), C=O stretching of the ester (around 1700 cm ⁻¹), and C-O stretching of the ether and ester groups (around 1100-1300 cm ⁻¹).
Mass Spectrometry	The molecular ion peak (M+) would be observed at m/z 209. Fragmentation patterns would likely involve the loss of the methoxy group from the ester or cleavage of the isopropoxy group.

Synthesis and Derivatization Potential

The reactivity of **Methyl 4-amino-2-isopropoxybenzoate** is primarily centered around its nucleophilic amino group and the ester functionality, making it a prime candidate for a variety of chemical transformations.

N-Functionalization Reactions

The primary amino group is readily functionalized, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).



- 1. N-Acylation: The amino group can be easily acylated using acid chlorides or anhydrides in the presence of a base to form amide derivatives. This is a common strategy in drug design to introduce moieties that can interact with biological targets.
- 2. N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a class of compounds with a broad spectrum of biological activities.
- 3. Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. The urea functional group is a key pharmacophore in many approved drugs.[1][2][3][4]
- 4. Reductive Amination: The amino group can be further alkylated via reductive amination with aldehydes or ketones.
- 5. Buchwald-Hartwig and Ullmann Couplings: The amino group can participate in palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form diarylamine structures.

Ester Group Modifications

The methyl ester provides a handle for further derivatization, particularly in the context of prodrug design. Hydrolysis of the ester to the corresponding carboxylic acid allows for the attachment of various promoieties that can improve a drug's pharmacokinetic properties.

Pharmaceutical Applications: A Case Study in Tryptophanase Inhibitors

A significant application of **Methyl 4-amino-2-isopropoxybenzoate** is in the synthesis of tryptophanase inhibitors. Tryptophanase is a bacterial enzyme that metabolizes tryptophan to indole. Elevated levels of indole in the gut can be converted to indoxyl sulfate in the liver, a uremic toxin implicated in the progression of chronic kidney disease (CKD).[5][6] By inhibiting tryptophanase, the production of this harmful metabolite can be reduced.

A United States patent (US10925848B2) discloses the use of **Methyl 4-amino-2-isopropoxybenzoate** as a starting material for the synthesis of potent tryptophanase inhibitors. [7] The synthetic route involves an initial chlorination of the aromatic ring, followed by further functionalization to yield the final active amide derivative.





Signaling Pathway of Tryptophan Metabolism and its Role in Chronic Kidney Disease

The following diagram illustrates the pathway from dietary tryptophan to the uremic toxin indoxyl sulfate and highlights the therapeutic intervention point for tryptophanase inhibitors.



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Caption: Tryptophan metabolism to indoxyl sulfate and the point of inhibition.

Experimental Protocols

The following are representative experimental protocols for key transformations involving **Methyl 4-amino-2-isopropoxybenzoate** and structurally similar compounds. Researchers should optimize these conditions for their specific substrates.

General Experimental Workflow

The synthesis of pharmaceutical derivatives from **Methyl 4-amino-2-isopropoxybenzoate** typically follows a multi-step sequence.



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Caption: General workflow for the synthesis of derivatives.



Protocol 1: N-Acylation of a 4-Aminobenzoate Derivative (Representative)

This protocol describes a general procedure for the acylation of a 4-aminobenzoic acid derivative, which can be adapted for **Methyl 4-amino-2-isopropoxybenzoate**.

- Dissolution: Dissolve the 4-aminobenzoic acid derivative (1.0 eq) in a suitable dry solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution and stir at room temperature.
- Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture at 0 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.

Protocol 2: Chlorination of Methyl 4-amino-2-isopropoxybenzoate

The following protocol is adapted from US Patent US10925848B2.[7]

- Reaction Setup: To a solution of Methyl 4-amino-2-isopropoxybenzoate (1.0 eq) in ethyl acetate, add N-chlorosuccinimide (NCS) (1.0 eq).
- Heating: Heat the reaction mixture at 50 °C.
- Reaction Monitoring: Monitor the reaction for completion using a suitable analytical technique (e.g., TLC or LC-MS).



 Work-up and Purification: Upon completion, concentrate the reaction solution under reduced pressure. Purify the resulting residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield the chlorinated product.

Conclusion

Methyl 4-amino-2-isopropoxybenzoate is a highly valuable building block for pharmaceutical synthesis. Its trifunctional nature allows for the creation of a wide range of derivatives with diverse biological activities. The successful application of this scaffold in the development of tryptophanase inhibitors for the potential treatment of chronic kidney disease underscores its importance in modern drug discovery. The synthetic routes and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile molecule in their own drug development programs.

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